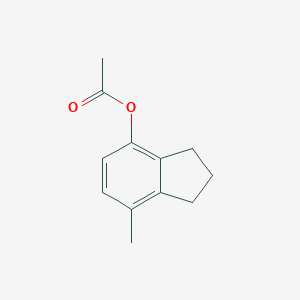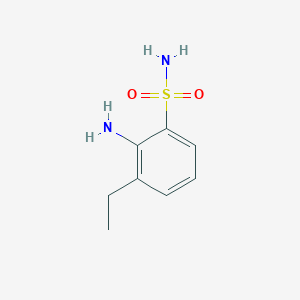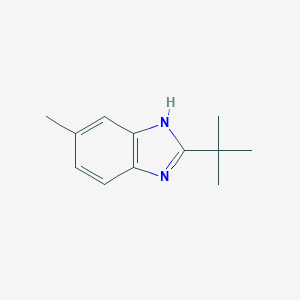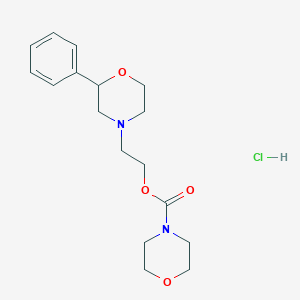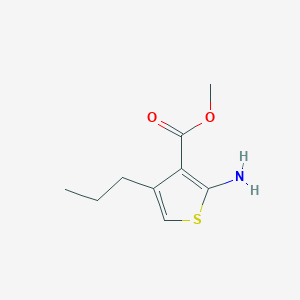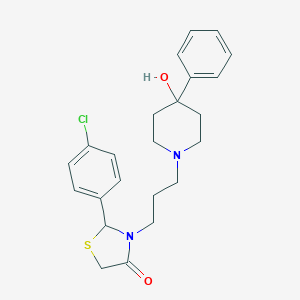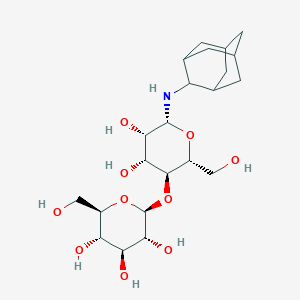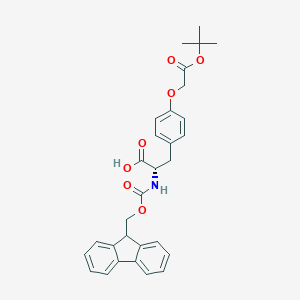
2-Butyl-1-ethynylpyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-1-ethynylpyrrole (BEP) is a chemical compound that is widely used in the field of scientific research. It is a pyrrole derivative that has been studied for its biochemical and physiological effects. BEP has been found to have a wide range of applications in the field of neuroscience, particularly in the study of the central nervous system.
作用机制
The mechanism of action of 2-Butyl-1-ethynylpyrrole is complex and not fully understood. It is known to interact with the GABA transporter, but the exact nature of this interaction is not clear. 2-Butyl-1-ethynylpyrrole has also been found to have an effect on the activity of voltage-gated ion channels, which are responsible for the propagation of action potentials in neurons.
生化和生理效应
2-Butyl-1-ethynylpyrrole has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is a key region of the brain involved in reward processing. 2-Butyl-1-ethynylpyrrole has also been found to have an effect on the release of other neurotransmitters, including serotonin and norepinephrine.
实验室实验的优点和局限性
One of the main advantages of using 2-Butyl-1-ethynylpyrrole in lab experiments is its potency. It has been found to be a highly effective inhibitor of the GABA transporter, making it a valuable tool in the study of GABAergic neurotransmission. However, one of the limitations of using 2-Butyl-1-ethynylpyrrole is its toxicity. It has been found to be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are a number of future directions for the study of 2-Butyl-1-ethynylpyrrole. One area of interest is its potential use as a therapeutic agent for the treatment of neurological disorders. It has been found to have an effect on the release of neurotransmitters, which could make it a valuable tool in the treatment of conditions such as depression and anxiety. Another area of interest is the development of new synthesis methods for 2-Butyl-1-ethynylpyrrole, which could lead to more efficient and cost-effective production of the compound.
Conclusion:
In conclusion, 2-Butyl-1-ethynylpyrrole is a valuable tool in the field of scientific research. It has a wide range of applications in the study of the central nervous system and has been found to have a number of biochemical and physiological effects. While there are limitations to its use, the potential applications of 2-Butyl-1-ethynylpyrrole make it an important area of study for future research.
合成方法
2-Butyl-1-ethynylpyrrole can be synthesized using a variety of methods. One of the most common methods is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst. This method has been found to be effective in producing high yields of 2-Butyl-1-ethynylpyrrole.
科学研究应用
2-Butyl-1-ethynylpyrrole has been extensively studied for its scientific research applications. One of the most important applications of 2-Butyl-1-ethynylpyrrole is in the study of the central nervous system. It has been found to be a potent inhibitor of the GABA transporter, which is responsible for the reuptake of the neurotransmitter GABA. This makes 2-Butyl-1-ethynylpyrrole an important tool in the study of GABAergic neurotransmission.
属性
CAS 编号 |
166543-87-9 |
|---|---|
产品名称 |
2-Butyl-1-ethynylpyrrole |
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC 名称 |
2-butyl-1-ethynylpyrrole |
InChI |
InChI=1S/C10H13N/c1-3-5-7-10-8-6-9-11(10)4-2/h2,6,8-9H,3,5,7H2,1H3 |
InChI 键 |
HQMJXXFWRDBODR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=CN1C#C |
规范 SMILES |
CCCCC1=CC=CN1C#C |
同义词 |
1H-Pyrrole, 2-butyl-1-ethynyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



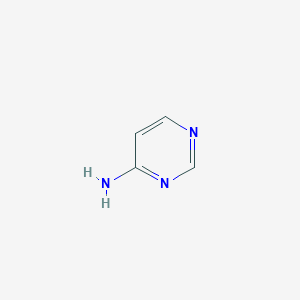
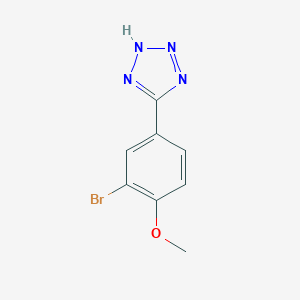
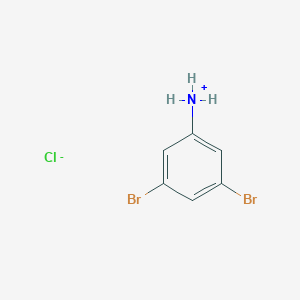
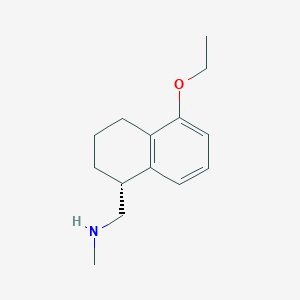
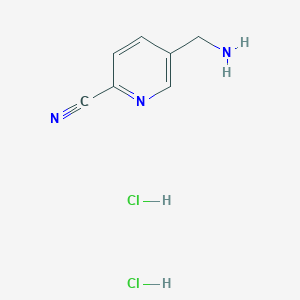
![tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate](/img/structure/B70291.png)
